Methyl 2-cyano-3-(4-methoxyphenyl)acrylate CAS number and molecular weight
Methyl 2-cyano-3-(4-methoxyphenyl)acrylate CAS number and molecular weight
This guide serves as an in-depth technical resource for Methyl 2-cyano-3-(4-methoxyphenyl)acrylate , a critical Knoevenagel adduct used in UV filtration, non-linear optics (NLO), and advanced polymer synthesis.
Physicochemical Profiling, Synthesis, and Application Logic
Part 1: Executive Summary & Physicochemical Identity
Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a tri-functionalized ethylene derivative. Structurally, it represents a "push-pull" alkene system where the electron-donating methoxy group interacts with the electron-withdrawing cyano and ester groups through a conjugated
Unlike simple alkyl cyanoacrylates (e.g., "superglue" monomers) which are volatile liquids, this aryl-substituted derivative is typically a crystalline solid, offering superior thermal stability for material science applications.
Table 1: Physicochemical Identity Card
| Property | Data Specification |
| Chemical Name | Methyl 2-cyano-3-(4-methoxyphenyl)acrylate |
| IUPAC Name | Methyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
| CAS Number | 14479-58-4 (Specific to the (E)-isomer/general) |
| Molecular Weight | 217.22 g/mol |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Physical State | Crystalline Solid (Pale yellow to green tint) |
| Solubility | Soluble in CHCl₃, DMSO, Acetone; Insoluble in Water |
| Key Functional Groups | Nitrile (-CN), Methyl Ester (-COOMe), Methoxy ether (-OMe) |
Part 2: Synthetic Pathway (The "How" & "Why")
The Knoevenagel Condensation Protocol
Reaction Logic
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Reactants: p-Anisaldehyde (4-Methoxybenzaldehyde) provides the aryl core. Methyl cyanoacetate provides the active methylene.
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Catalyst (Piperidine): Acts as a weak base to deprotonate the alpha-carbon of the cyanoacetate, generating the enolate nucleophile.
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Thermodynamics: The reaction is driven by the loss of a water molecule (dehydration), favoring the formation of the conjugated double bond.
Step-by-Step Experimental Workflow
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Charge: In a round-bottom flask, dissolve 10 mmol of p-anisaldehyde and 10 mmol of methyl cyanoacetate in 15 mL of absolute ethanol.
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Catalysis: Add 5-10 drops of piperidine.
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Reflux: Heat the mixture to reflux (~78°C) for 2–4 hours.
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Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The product spot will be distinct from the aldehyde starting material.
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Crystallization: Cool the solution to room temperature, then refrigerate. The product typically precipitates as crystals.
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Purification: Filter the solid and recrystallize from hot ethanol or an ethanol/water mixture to remove trace piperidine and unreacted aldehyde.
Visualization: Synthetic Flowchart
Caption: Logical flow of the piperidine-catalyzed Knoevenagel condensation yielding the target acrylate.
Part 3: Structural Characterization & Validation
Trustworthiness in chemical synthesis comes from rigorous validation. You cannot rely solely on melting point; spectroscopic confirmation is required.
Proton NMR (¹H-NMR) - The "Fingerprint"
In CDCl₃ (400 MHz), look for these diagnostic signals:
- 3.8–3.9 ppm (Singlet, 3H): The methoxy group (-OCH₃) on the phenyl ring.
- 3.9 ppm (Singlet, 3H): The methyl ester group (-COOCH₃). Note: These two singlets may overlap or be very close.
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8.1–8.2 ppm (Singlet, 1H): The vinylic proton (
). This highly deshielded singlet confirms the formation of the double bond and the success of the condensation. - 6.9–8.0 ppm (Multiplets, 4H): The aromatic protons showing the characteristic AA'BB' splitting pattern of a para-substituted benzene.
Infrared Spectroscopy (FT-IR)
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~2210–2220 cm⁻¹: Sharp, distinct peak indicating the Nitrile (C
N) stretch. -
~1710–1720 cm⁻¹: Strong Carbonyl (C=O) stretch from the ester.
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~1580–1600 cm⁻¹: C=C stretching of the conjugated alkene and aromatic ring.
Part 4: Applications & Mechanism of Action
UV Filtration & Energy Dissipation
This molecule is a potent UV-B and UV-A absorber.
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Mechanism: Upon absorbing a UV photon, the molecule undergoes a
transition. The "push-pull" nature (Methoxy donor Cyano/Ester acceptor) facilitates efficient charge transfer (ICT). -
Relaxation: The excited state relaxes back to the ground state via non-radiative decay (releasing heat), preventing the UV energy from damaging the surrounding matrix (e.g., in polymers or sunscreen formulations).
Non-Linear Optics (NLO)
The high hyperpolarizability (
Visualization: Electronic Push-Pull Mechanism
Caption: The intramolecular charge transfer (ICT) mechanism responsible for UV absorption and NLO properties.
Part 5: Safety & Handling (SDS Summary)
While not highly volatile, acrylates and nitriles require standard laboratory safety protocols.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[1]
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Handling: Use nitrile gloves and safety goggles. Perform synthesis in a fume hood to avoid inhaling piperidine vapors or potential acrylate dust.
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Storage: Store in a cool, dry place away from strong oxidizers.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 678476, Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]
- Royal Society of Chemistry.ChemSpider Search: Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. (General reference for Knoevenagel adduct properties).

